3-Aminofuro[3,2-b]pyridine-2-carboxamide

Catalog No.
S12537570
CAS No.
M.F
C8H7N3O2
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminofuro[3,2-b]pyridine-2-carboxamide

Product Name

3-Aminofuro[3,2-b]pyridine-2-carboxamide

IUPAC Name

3-aminofuro[3,2-b]pyridine-2-carboxamide

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C8H7N3O2/c9-5-6-4(2-1-3-11-6)13-7(5)8(10)12/h1-3H,9H2,(H2,10,12)

InChI Key

RWXBYOYLFKTNRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(O2)C(=O)N)N)N=C1

3-Aminofuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that features a fused furan and pyridine ring system. This compound is characterized by the presence of an amino group at the third position of the furo ring and a carboxamide group at the second position of the pyridine ring. Its unique structure contributes to its diverse chemical reactivity and biological activities, making it an important compound in medicinal chemistry and drug development.

, which include:

  • Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions are common, particularly at the amino group, utilizing reagents like alkyl halides or acyl chlorides.

These reactions enable the modification of its structure for further applications in research and industry .

3-Aminofuro[3,2-b]pyridine-2-carboxamide exhibits significant biological activities. Notably, it has demonstrated antiproliferative activity against various cancer cell lines, indicating potential as an anticancer drug. Additionally, it has shown antioxidant effects and may act as an inhibitor of specific enzymes involved in cellular signaling pathways, such as kinases and proteases .

The synthesis of 3-Aminofuro[3,2-b]pyridine-2-carboxamide can be achieved through several methods:

  • Barker's Method: This involves heating a mixture of glycolic acid and substituted aniline to form 2-hydroxyacetamides, which are then subjected to nucleophilic substitution with chloropyridines to yield the desired compound.
  • Cyclization Reactions: The cyclization of appropriate precursors under specific conditions often leads to the formation of this compound. Catalysts such as palladium or copper may be employed to facilitate these reactions .

This compound has a wide array of applications across various fields:

  • Medicinal Chemistry: It is considered a potential candidate for anticancer therapies due to its biological activity against tumor cell lines.
  • Research: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Pharmaceutical Development: Its properties make it suitable for developing new anticoagulants and other therapeutic agents .

Interaction studies are crucial for understanding the mechanisms by which 3-Aminofuro[3,2-b]pyridine-2-carboxamide exerts its biological effects. These studies often focus on its interactions with specific molecular targets, such as enzymes and receptors involved in disease pathways. For instance, research has indicated that this compound may inhibit certain kinases, impacting cellular signaling and proliferation .

Several compounds share structural similarities with 3-Aminofuro[3,2-b]pyridine-2-carboxamide. Here are some notable examples:

Compound NameKey Features
3-Aminothieno[2,3-b]pyridine-2-carboxamideSimilar structure with thieno instead of furo
4-Arylthieno[2,3-b]pyridine-2-carboxamidesComparable pharmacological properties
2-Aminofuro[3,2-b]pyridine-3-carboxamideDifferent substitution pattern but related structure

Uniqueness

The uniqueness of 3-Aminofuro[3,2-b]pyridine-2-carboxamide lies in its specific substitution pattern and the presence of the furo[3,2-b]pyridine scaffold. This structural complexity contributes to its distinct biological activities and potential therapeutic applications compared to similar compounds .

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

177.053826475 g/mol

Monoisotopic Mass

177.053826475 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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